molecular formula C17H17ClN2O3 B5693385 N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide

N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide

Cat. No.: B5693385
M. Wt: 332.8 g/mol
InChI Key: YCVOTJGXBMPUQJ-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with a chlorine and a nitro group. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by a coupling reaction with 2-tert-butylphenylamine. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the coupling reaction .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-(2-tert-butylphenyl)-4-chloro-2-aminobenzamide.

    Reduction: Formation of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzylamine.

    Substitution: Formation of N-(2-tert-butylphenyl)-4-methoxy-2-nitrobenzamide.

Scientific Research Applications

N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-tert-butylphenyl)-4-chloro-2-aminobenzamide
  • N-(2-tert-butylphenyl)-4-methoxy-2-nitrobenzamide
  • N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzylamine

Uniqueness

N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and stability. The presence of both a nitro and a chlorine group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various applications .

Properties

IUPAC Name

N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-17(2,3)13-6-4-5-7-14(13)19-16(21)12-9-8-11(18)10-15(12)20(22)23/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVOTJGXBMPUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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